Maesaquinone - 19833-20-6

Maesaquinone

Catalog Number: EVT-274674
CAS Number: 19833-20-6
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maesaquinone is a naturally occurring benzoquinone primarily found in plants belonging to the Myrsinaceae family. [, , ] Specifically, it's abundant in the Maesodae subfamily. [, ] Within these plants, maesaquinone, alongside its 5-acetyl derivative, serves a protective function. This can be observed from its histochemical disposition within the plants. [, ]

The distribution of maesaquinone and its related benzoquinones, characterized by variations in their alkyl side chain length and the presence or absence of a 6-methyl group, aligns with the morphological classification of the Myrsinaceae subfamilies. [, ] Maesaquinone plays a significant role in various scientific research areas, notably for its biological activities.

Embelin

Compound Description: Embelin is a crystalline benzoquinone found in various plant species, including Embelia schimperi, Rapanea melanphloes, Maesa lanceolata, and Myrsine africana. [] It is known for its antifertility effects in both male and female mammals. []

Acetylmaesaquinone

Compound Description: Acetylmaesaquinone is a derivative of maesaquinone, identified as the monoacetate of maesaquinone. [] It is found alongside maesaquinone in the fruits of Maesa japonica MORITZI. []

Relevance: As the monoacetate derivative, acetylmaesaquinone shares a close structural relationship with maesaquinone. [] Its biological activity is not extensively discussed in the provided papers.

Maesanin

Compound Description: Maesanin is a plant quinone found alongside maesaquinone. [] It acts on the mitochondrial electron transport chain, inhibiting respiration at a stage prior to cytochrome C. []

Relevance: Although found in similar plant sources as maesaquinone, maesanin demonstrates a different mode of action on mitochondrial respiration. [] While maesaquinone affects interactions with ubiquinone, maesanin targets a point before cytochrome C in the electron transport chain. []

Juglone

Compound Description: Juglone is a plant quinone that displays variable effects on insect flight muscle mitochondria. [] It inhibits respiration in Glossina morsitans morsitans mitochondria but uncouples mitochondria in Schistocerca gregaria and Periplaneta americana. []

Rapanone

Compound Description: Rapanone is a naturally occurring benzoquinone known for its anti-helminthic properties. [] It was found to stimulate succinate oxidase in intact mitochondria and reactivate succinate oxidase inhibited by acetone treatment. []

Relevance: Rapanone is structurally similar to maesaquinone, both belonging to the benzoquinone class. [] While maesaquinone inhibits mitochondrial respiration by affecting ubiquinone interactions, rapanone appears to stimulate certain mitochondrial enzymes, suggesting a different mode of action. []

2-Methyl-5-octyl-3,6-dihydroxy-1,4-benzoquinone

Compound Description: This synthetic compound is a derivative of alkyldihydroxy-p-benzoquinone. It specifically inhibits State-3 respiration in rat liver mitochondria at low concentrations but affects both State-3 and State-4 respiration at higher concentrations. []

Relevance: This synthetic benzoquinone derivative shares structural similarities with maesaquinone, particularly the presence of the alkyl side chain. [] Both compounds influence mitochondrial respiration, but while maesaquinone affects ubiquinone interactions, this compound specifically targets State-3 respiration. []

Ardisiaquinone B

Compound Description: Ardisiaquinone B is a naturally occurring benzoquinone. Similar to 2-methyl-5-octyl-3,6-dihydroxy-1,4-benzoquinone, it exhibits specific inhibition of State-3 respiration at lower concentrations and affects both State-3 and State-4 respiration at higher concentrations. []

Relevance: While structurally resembling maesaquinone, ardisiaquinone B demonstrates a more targeted effect on State-3 respiration in mitochondria, unlike the broader inhibitory effect of maesaquinone on enzymes interacting with ubiquinone. []

2-Octyl-3,5-dihydroxy-1,4-benzoquinone

Compound Description: This compound, also a synthetic alkyldihydroxy-p-benzoquinone derivative, inhibits both State-3 and State-4 respiration in rat liver mitochondria, regardless of concentration. []

Ardisiaquinone A

Compound Description: Ardisiaquinone A, a naturally occurring benzoquinone, inhibits both State-3 and State-4 respiration in rat liver mitochondria. []

Polygonaquinone

Compound Description: Polygonaquinone is a naturally occurring benzoquinone with a long alkyl side chain. It does not have any notable effects on mitochondrial respiration, unlike maesaquinone. []

Relevance: Despite belonging to the same chemical class as maesaquinone, polygonaquinone exhibits a distinct structure-activity relationship. [] Its long alkyl side chain appears to hinder its interaction with mitochondrial respiratory processes, unlike maesaquinone. []

Dihydromaesaquinone

Compound Description: Dihydromaesaquinone is a derivative of maesaquinone. It is known to inhibit respiration in germinating cowpea. []

Relevance: Dihydromaesaquinone, as a derivative of maesaquinone, likely shares structural similarities and potentially some aspects of its biological activity. []

Helicobasidin

Compound Description: Helicobasidin is a natural product known to inhibit respiration in germinating cowpea. []

Relevance: Although not structurally related to maesaquinone, helicobasidin shares a similar biological activity by inhibiting respiration, suggesting a potential area of convergent biological function. []

Source and Classification
  • Source: Maesaquinone is extracted from Maesa indica, a plant known for its medicinal properties. The extraction process typically involves solvent extraction followed by purification techniques such as crystallization .
  • Classification: It is categorized under hydroxyquinones, which are characterized by the presence of hydroxyl groups attached to the quinone structure. Maesaquinone specifically possesses two hydroxyl groups, making it a dihydroxy derivative.
Synthesis Analysis

The synthesis of Maesaquinone involves several steps and can be achieved through various methods:

Synthetic Routes

  1. Thiele-Winter Acetoxylation Method: This method involves reacting 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to yield hydroxyhydroquinone derivatives, which are subsequently oxidized to form Maesaquinone .
  2. Protection and Deprotection Strategies: The synthesis often requires protecting groups for hydroxyl functionalities. For example, methoxymethyl (MOM) groups can be used for protection, followed by selective deprotection using reagents like hydrogen bromide .
  3. Thermal Dehydration: Another approach includes the thermal dehydration of carbohydrates such as β-D-fructofuranose, which leads to intermediates that can be further oxidized to yield Maesaquinone .

Technical Parameters

  • Catalysts Used: Various catalysts have been explored, including sulfuric acid and trifluoromethanesulfonic acid, to enhance reaction efficiency .
  • Reaction Conditions: The reactions typically require controlled temperature and pH conditions to optimize yield and purity.
Molecular Structure Analysis

Maesaquinone's molecular structure can be described as follows:

  • Chemical Formula: C₁₅H₁₄O₄
  • Molecular Weight: Approximately 270.27 g/mol
  • Structural Features: The compound features a benzoquinone core with two hydroxyl groups located at the 2 and 5 positions relative to the quinone structure. The presence of a long alkyl chain contributes to its lipophilicity, influencing its biological activity .

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Two-dimensional NMR studies have confirmed the presence of hydroxyl groups and provided insights into the compound's connectivity and spatial arrangement.
  • Mass Spectrometry: Mass spectrometric analysis has been employed to determine molecular ions and fragmentation patterns, aiding in structural elucidation.
Chemical Reactions Analysis

Maesaquinone is involved in various chemical reactions:

Types of Reactions

  1. Oxidation Reactions: Maesaquinone can undergo oxidation to form different quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction Reactions: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Hydroxyl groups in Maesaquinone can be substituted with other functional groups under acidic or basic conditions .

Reaction Conditions

  • Oxidation Conditions: Typically performed under acidic conditions where the substrate is treated with an oxidizing agent.
  • Reduction Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Mechanism of Action

The mechanism of action of Maesaquinone is primarily related to its interaction with mitochondrial respiratory enzymes:

Target Enzymes

  • Maesaquinone targets mitochondrial enzymes that interact with ubiquinone, inhibiting both cytochrome and alternative pathway activities within the electron transport chain.

Mode of Action

  • By inhibiting these pathways, Maesaquinone disrupts normal electron flow, leading to decreased ATP production and affecting cellular energy metabolism.

Biochemical Pathways

  • The compound's action results in significant alterations in biochemical pathways associated with mitochondrial respiration. This inhibition can lead to cellular stress responses and potential cytotoxic effects on certain cell types.
Physical and Chemical Properties Analysis

Maesaquinone exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.

Chemical Properties

  • Stability: The stability of Maesaquinone can be influenced by environmental factors such as pH and temperature.
  • Reactivity: The compound is reactive due to its quinonic structure, allowing it to participate in various chemical transformations.
Applications

Maesaquinone has several scientific applications:

Pharmacological Applications

  • Due to its ability to inhibit mitochondrial respiration, Maesaquinone has been investigated for potential anticancer properties. Its cytotoxic effects on cancer cells make it a candidate for further drug development .

Biochemical Research

  • The compound serves as a valuable tool in biochemical research for studying mitochondrial function and oxidative stress responses in cells.

Natural Product Chemistry

  • As a natural product derived from Maesa indica, it contributes to the understanding of plant-derived compounds and their potential therapeutic uses.
Biosynthesis Pathways and Microbial Engineering of Menaquinone-7

Enzymatic Cascades in Menaquinone Biosynthesis

Chorismate-Dependent Pathways in Prokaryotic Systems

Menaquinone-7 (MK-7) biosynthesis initiates with the shikimate pathway, where phosphoenolpyruvate and erythrose-4-phosphate converge to form chorismate—the central precursor for aromatic compounds in prokaryotes [7] [8]. Chorismate undergoes a branch point: one route feeds into ubiquinone synthesis via chorismate lyase, while MK-7 synthesis requires isochorismate as the committed intermediate. This conversion is catalyzed by isochorismate synthase (entC homologs) [7]. Subsequent steps involve a thiamine pyrophosphate (TPP)-dependent enzymatic cascade:

  • Isochorismate + 2-ketoglutarate → 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC) via MenD
  • SEPHCHC → 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) via MenH
  • SHCHC aromatization to o-succinylbenzoate (OSB) via MenC [7]

OSB is then activated by CoA ligase (MenE), cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by MenB, and hydrolyzed to 1,4-dihydroxy-2-naphthoate (DHNA). This soluble intermediate anchors the naphthoquinone ring, to which the isoprenoid side-chain is attached [5] [7].

Table 1: Key Enzymes in Chorismate-to-DHNA Conversion

EnzymeGeneReactionCofactors
Isochorismate synthasemenFChorismate → IsochorismateNone
2-succinyltransferasemenDIsochorismate + 2-ketoglutarate → SEPHCHCTPP, Mg²⁺
SynthasemenHSEPHCHC → SHCHCNone
DehydratasemenCSHCHC → OSBNone
CoA ligasemenEOSB → OSB-CoAATP, CoA
CyclasemenBOSB-CoA → DHNA-CoANone

Role of MenA-I Gene Clusters in Isoprenoid Side-Chain Elongation

The hydrophobic side-chain of MK-7 comprises seven isoprene units derived from the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. Dimethylallyl diphosphate (DMAPP) serves as the primer for iterative condensations with isopentenyl diphosphate (IPP), catalyzed by prenyltransferases [5] [9]. MenA—a membrane-associated prenyltransferase—specifically attaches the C₅₅ side-chain to DHNA, coupled with decarboxylation, yielding demethylmenaquinone (DMK-7). Final methylation by MenG generates MK-7 [5] [7].

Modular engineering of Bacillus subtilis has optimized this pathway:

  • Overexpression of menA increased MK-7 yield 2.1-fold (6.6 mg/L vs. 3.1 mg/L in wild-type) [1]
  • Simultaneous overexpression of MEP pathway genes (dxs, dxr, yacM, yacN) boosted titers to 12.0 mg/L
  • Deletion of dhbB (competing for isochorismate) further enhanced production to 15.4 mg/L [1]

The engineered strain MK3-MEP123-Gly2-ΔdhbB achieved 69.5 mg/L MK-7 in baffled flasks, demonstrating the efficacy of pathway modularization [1].

Fermentation Optimization for Enhanced Menaquinone-7 Yield

Solid-State vs. Liquid-State Fermentation Dynamics

MK-7 production varies significantly with fermentation format due to differences in oxygen transfer, nutrient accessibility, and biofilm formation:

  • Solid-state fermentation (SSF): Utilizes agro-industrial substrates (e.g., soybean curd residue, chickpea). B. subtilis forms biofilms that enhance oxygen diffusion and cell density, yielding up to 42 mg/kg MK-7 [10]. SSF mimics natural biofilm conditions, promoting sporulation-associated MK-7 synthesis [6] [10].
  • Submerged (liquid) fermentation (SmF): Offers better process control (pH, dissolved O₂). Glycerol-based media with soybean peptone provide carbon/nitrogen balance, achieving titers of 30–62 mg/L [6] [10]. Critical limitation: MK-7 accumulates intracellularly, necessitating cell lysis for extraction.

Table 2: MK-7 Yield in Different Fermentation Systems

Fermentation TypeSubstrate/MediumMax MK-7 YieldProductivityKey Advantages
Solid-state (SSF)Soybean curd residue42 mg/kgLowBiofilm-enhanced production, low cost
Liquid-state (SmF)Glycerol + soybean peptone62 mg/L0.42 mg/(L·h)Scalability, process control
Biofilm reactorPolypropylene carriers35 mg/L0.38 mg/(L·h)Continuous operation, high cell density

Bacillus subtilis Metabolic Engineering for Extracellular Secretion

To address intracellular accumulation, strategies focus on enhancing membrane permeability and secretion:

  • Surfactant engineering: Tween 80 (0.1% v/v) disrupts lipid bilayers, increasing MK-7 release by 40% without compromising viability [10]. Span 20 shows similar effects but requires optimization to prevent MenA (prenyltransferase) denaturation [10].
  • Cell wall modifications: Knockout of ltaS (lipoteichoic acid synthase) reduces cell wall rigidity, facilitating MK-7 diffusion. Coupled with menA overexpression, this strategy improved extracellular MK-7 by 2.3-fold [10].
  • Adaptive laboratory evolution (ALE): B. subtilis evolved under glyphosate pressure (25 mmol/L) for 40 generations (strain ALE-25–40) showed 62 mg/L MK-7 and 0.42 mg/(L·h) productivity. This strain exhibited reduced sporulation, elevated NADH/redox potential, and upregulation of men genes [6].

Biotechnological Innovations in Prenyltransferase Functionality

UbiA Homologs in Eukaryotic MK-7 Precursor Modification

Prenyltransferases of the UbiA superfamily catalyze the critical condensation of DHNA with polyprenyl diphosphates. These intramembrane enzymes exhibit conserved motifs (e.g., NQxxD) for substrate recognition and catalysis [5] [9]. Key engineering approaches include:

  • Active-site remodeling: In Penicillium verruculosum prenyltransferase (PvCPS), substitution S723Y constricts the active site, shifting product specificity from C₂₀ (GGPP) to C₁₅ (farnesyl diphosphate). Crystal structures (PDB: 7SVZ) reveal how bulky residues occlude the elongation cavity [9].
  • Domain communication: Mutagenesis of the cyclase domain (D313A) in bifunctional PvCPS reduced prenyltransferase activity by 60%, indicating interdomain signaling despite a 170-residue linker [9].
  • Eukaryotic chassis compatibility: Expression of Arabidopsis UBIAD1 (human homolog) in Saccharomyces cerevisiae enabled MK-4 synthesis, but not MK-7, due to limited isoprenoid chain length control. Fusion constructs with B. subtilis MenA are under exploration [4] [5].

Nanoparticle-Mediated Fermentation Efficiency Enhancement

Functionalized nanoparticles enhance MK-7 biosynthesis by improving cell attachment, substrate delivery, and electron transfer:

  • Amine-functionalized silica nanoparticles (A-SNPs): Electrostatic interactions with B. subtilis biofilms increase biomass density by 35%. A-SNPs also adsorb inhibitory fatty acids, elevating MK-7 titers to 35 mg/L in biofilm reactors [10].
  • Magnetic nanoparticles (Fe₃O₄@l-lysine): Under oscillating magnetic fields, these particles enhance oxygen mass transfer and redox potential (+150 mV), critical for quinone synthesis. Productivity reached 0.38 mg/(L·h) in 72-h fermentations [10].

Table 3: Engineered Prenyltransferases for MK-7 Biosynthesis

Enzyme SourceModificationCatalytic ChangeStructural Insight
B. subtilis MenANoneNatural C₅₅ transfer to DHNAMembrane-embedded, 8 transmembrane helices
P. verruculosum PvCPSS723YSwitched to C₁₅ productOccluded active site (2.65 Å resolution)
S. cerevisiae UBIAD1NoneMK-4 synthesisCytosolic domain with GGPP specificity

Properties

CAS Number

19833-20-6

Product Name

Maesaquinone

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+

InChI Key

UEFNZITZGVWLFK-VOTSOKGWSA-N

SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O

Solubility

Soluble in DMSO

Synonyms

Maesaquinone

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O

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